The chemical structure and properties of Deguelin as a rotenoid compound.
The chemical structure and properties of Deguelin as a rotenoid compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin is a naturally occurring rotenoid, a class of heterocyclic organic compounds, found in several plant species, including those from the genera Derris, Lonchocarpus, and Tephrosia.[1][2][3] Historically used as an insecticide and piscicide, Deguelin has garnered significant attention in the scientific community for its potent anticancer properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action of Deguelin, with a focus on its potential as a therapeutic agent.
Chemical Structure and Properties
Deguelin is structurally similar to rotenone and is characterized by a rigid pentacyclic framework.[2] Its chemical formula is C₂₃H₂₂O₆, with a molar mass of 394.42 g/mol .[3][5]
Chemical Structure of Deguelin
Image of the chemical structure of Deguelin would be placed here in a real document.
(7aS,13aS)-9,10-Dimethoxy-3,3-dimethyl-13,13a-dihydro-3H-bis[6]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one [2][7]Physicochemical Properties
A summary of the key physicochemical properties of Deguelin is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₆ | [3][5] |
| Molar Mass | 394.42 g/mol | [3][5] |
| Melting Point | 171 °C (340 °F; 444 K) | [3] |
| Solubility | Limited aqueous solubility. A derivative, SH-14, showed improved aqueous solubility. | [8][9] |
| Stability | Unstable when exposed to air and light, which can lead to decomposition. | [8] |
Biological Properties and Quantitative Data
Deguelin exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It is known to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis in various cancer models.[1][4][6] A key molecular mechanism is its role as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts cellular metabolism.[2][10][11]
In Vitro Antiproliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Time (h) | Reference |
| A549 | Non-small cell lung cancer | 10.32 ± 1.21 | 24 | [1] |
| A549 | Non-small cell lung cancer | 7.11 ± 0.82 | 48 | [1] |
| A549 | Non-small cell lung cancer | 5.55 ± 0.42 | 72 | [1] |
| H1299 | Non-small cell lung cancer | IC₅₀ values also determined at 24, 48, and 72h | [1] | |
| MDA-MB-453 | Androgen receptor-positive breast cancer | 0.03 | [12] | |
| Other TNBC cell lines | Triple-negative breast cancer | 12-17 | [12] |
Pharmacokinetic Properties in Rats
| Parameter | Value | Dosing | Reference |
| Mean Residence Time | 6.98 h | 0.25 mg/kg (intravenous) or 4 mg/kg (intragastric) | [1] |
| Terminal Half-life | 9.26 h | 0.25 mg/kg (intravenous) or 4 mg/kg (intragastric) | [1] |
Signaling Pathways Modulated by Deguelin
Deguelin exerts its biological effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway
One of the most well-documented mechanisms of Deguelin is its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4][6] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. Deguelin has been shown to inhibit PI3K activity, leading to decreased phosphorylation of Akt and subsequent downstream targets.[7]
Caption: Deguelin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
Deguelin also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][6] This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific effects of Deguelin on the MAPK pathway can be cell-type dependent.
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is another target of Deguelin.[1][6] By inhibiting this pathway, Deguelin can suppress the expression of anti-apoptotic genes and promote cancer cell death.
Caption: Deguelin's inhibitory effect on the NF-κB signaling pathway.
Wnt/β-catenin Pathway
Recent studies have indicated that Deguelin can modulate the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[13] Alterations in this pathway by Deguelin can lead to decreased cancer cell proliferation.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols that have been used to investigate the effects of Deguelin.
Cell Proliferation Assay
-
Objective: To determine the effect of Deguelin on the proliferation of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density.
-
After allowing the cells to attach overnight, they are treated with various concentrations of Deguelin or a vehicle control (e.g., DMSO).
-
Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
The absorbance or fluorescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
Caption: A typical workflow for a cell proliferation assay with Deguelin.
Western Blot Analysis
-
Objective: To investigate the effect of Deguelin on the expression and phosphorylation of specific proteins in signaling pathways.
-
Methodology:
-
Cells are treated with Deguelin for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of Deguelin in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives Deguelin via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Synthesis and Extraction
Deguelin can be obtained through extraction from its natural plant sources or via chemical synthesis.[2] The extraction efficiency from plants can be low, making chemical synthesis an important alternative for large-scale production.[2] Several synthetic routes to produce Deguelin and its derivatives have been developed, which also allows for the creation of novel analogs with potentially improved efficacy and reduced toxicity.[8][14][15]
Conclusion and Future Directions
Deguelin is a promising natural compound with well-documented anticancer activities. Its ability to modulate multiple key signaling pathways makes it an attractive candidate for further drug development. However, challenges such as its limited solubility and potential for toxicity need to be addressed.[1][8] The development of novel derivatives and drug delivery systems may help to overcome these limitations and unlock the full therapeutic potential of this potent rotenoid. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical settings.
References
- 1. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 3. Deguelin - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deguelin and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective activity of deguelin identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Concise Modular Asymmetric Synthesis of Deguelin, Tephrosin and Investigation into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total synthesis of (−)-deguelin via an iterative pyran-ring formation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
